molecular formula C9H7F3N2O2 B6183567 5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2768327-58-6

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6183567
CAS No.: 2768327-58-6
M. Wt: 232.2
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Description

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the introduction of the trifluoromethyl group and the cyclopropyl group onto the pyridine ring, followed by nitration. One common method involves the use of trifluoromethylation reagents and cyclopropylation reagents under specific reaction conditions to achieve the desired substitution on the pyridine ring. The nitration step is usually carried out using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl and cyclopropyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a chlorine atom instead of a nitro group.

    5-trifluoromethyl-2-pyridylamine: Contains an amino group instead of a nitro group.

    2-(trifluoromethyl)pyridine: Lacks the nitro and cyclopropyl groups.

Uniqueness

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the combination of its nitro, trifluoromethyl, and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2768327-58-6

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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